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molecular formula C8H6F2N2 B3059710 4,6-Difluoro-1-methyl-1H-indazole CAS No. 1185767-08-1

4,6-Difluoro-1-methyl-1H-indazole

Cat. No. B3059710
M. Wt: 168.14
InChI Key: ALATZHJJHGFEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08497368B2

Procedure details

N-Methyl-N′-[1-(2,4,6-trifluoro-phenyl)-meth-(E)-ylidene]-hydrazine (3.85 g, 20.46 mmol) was heated in a seal tube at 210° C. for 2 hours. After cooled to room temperature, the black residue was dissolved in DCM and purified on flash chromatography (EtOAc:Hexane 10:90) to give the title compound as a light yellow crystal (1.926 g, 56%). 1H-NMR (400 MHz, MeOH-d4) δ ppm 8.05 (s, 1H); 7.16 (d, 1H); 6.75 (t, 1H); 3.32 (s, 3H). LCMS (method B): [MH]+=169, tR=2.28 min.
Quantity
3.85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2]/[N:3]=[CH:4]/[C:5]1[C:10](F)=[CH:9][C:8]([F:12])=[CH:7][C:6]=1[F:13]>C(Cl)Cl>[F:13][C:6]1[CH:7]=[C:8]([F:12])[CH:9]=[C:10]2[C:5]=1[CH:4]=[N:3][N:2]2[CH3:1]

Inputs

Step One
Name
Quantity
3.85 g
Type
reactant
Smiles
CN/N=C/C1=C(C=C(C=C1F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified on flash chromatography (EtOAc:Hexane 10:90)

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C=NN(C2=CC(=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.926 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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